

Application Notes: Gravity Flow vs. Pump-Driven **SEPHADEX G-150** Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	SEPHADEX G-150	
Cat. No.:	B1170174	Get Quote

Introduction

SEPHADEX G-150 is a well-established size-exclusion chromatography (SEC) medium used for the separation of biomolecules based on their hydrodynamic volume.[1][2] Composed of cross-linked dextran beads, it effectively fractionates globular proteins in the molecular weight range of 5,000 to 300,000 Daltons.[1][2] The choice between a gravity-flow or a pump-driven system for **SEPHADEX G-150** chromatography depends on the specific application, required resolution, sample throughput, and available resources. These application notes provide a detailed comparison of the two methods, experimental protocols, and visualizations to aid researchers in selecting the optimal setup for their needs.

Principle of **SEPHADEX G-150** Chromatography

Size-exclusion chromatography separates molecules based on their size as they pass through a column packed with a porous matrix.[1] Molecules larger than the pores of the **SEPHADEX G-150** beads are excluded and travel through the interstitial space, eluting first. Smaller molecules can diffuse into the pores, increasing their path length and causing them to elute later. Molecules of intermediate size will partially penetrate the pores and elute at intermediate volumes.

Comparison of Gravity Flow and Pump-Driven Methods



Parameter	Gravity Flow	Pump-Driven
Flow Rate Control	Variable, dependent on hydrostatic pressure (buffer head height)	Precise and constant, controlled by a peristaltic pump
Typical Flow Rate	Lower and can decrease as the column runs	Higher and consistent throughout the separation
Reproducibility	Lower due to variable flow rate and manual operation	High, due to automated and controlled parameters
Resolution	Generally lower; suitable for group separations like desalting	Higher, leading to better separation of closely sized molecules
Separation Time	Longer	Shorter
Sample Throughput	Low	Higher, amenable to automation
System Pressure	Low (hydrostatic pressure)	Low to medium (within the limits of the gel)
Equipment Cost	Low	Higher
Ease of Use	Simple setup, but requires more manual intervention	More complex initial setup, but allows for unattended runs
Recommended Use Cases	Desalting, buffer exchange, removal of small molecule contaminants, teaching purposes	High-resolution fractionation of proteins, analytical separations, process development

Key Considerations for Method Selection

- Resolution Requirements: For applications demanding high-resolution separation of proteins with similar molecular weights, a pump-driven system is highly recommended.
- Sample Throughput: If a large number of samples need to be processed, the automation and speed of a pump-driven system offer significant advantages.



- Budgetary Constraints: Gravity flow chromatography is a cost-effective option for laboratories with limited budgets.
- Application: For simple group separations, such as desalting or buffer exchange, the simplicity of gravity flow is often sufficient.

Experimental Protocols Materials and Reagents

- SEPHADEX G-150 powder
- Chromatography column (appropriate size for the required bed volume)
- Peristaltic pump (for pump-driven method)
- UV-Vis spectrophotometer or fraction collector
- Elution buffer (e.g., Phosphate Buffered Saline (PBS), Tris-HCl with 150 mM NaCl, pH 7.4)
- · Deionized water
- Glass rod
- Beaker
- · Graduated cylinder
- Scintered glass filter funnel (optional)

Protocol 1: Gravity Flow SEPHADEX G-150 Chromatography

- 1. Preparation of the SEPHADEX G-150 Slurry
- a. Calculate the required amount of dry **SEPHADEX G-150** powder for the desired bed volume (approximately 1 g of dry powder yields 20-30 mL of gel volume).[3]

Methodological & Application



- b. Suspend the powder in an excess of elution buffer (at least 3-4 times the expected final gel volume) in a beaker.
- c. Allow the gel to swell for at least 72 hours at room temperature or for 5 hours in a boiling water bath to accelerate swelling.[3]
- d. Gently stir the slurry occasionally with a glass rod to ensure uniform swelling.
- e. After swelling, allow the gel to settle and decant the supernatant containing fine particles.
- f. Wash the gel by resuspending it in fresh elution buffer, allowing it to settle, and decanting the supernatant. Repeat this step 2-3 times.
- g. Finally, resuspend the gel in the elution buffer to create a slurry with approximately 50-75% settled gel.
- h. Degas the slurry under vacuum to prevent air bubbles from being trapped in the column.
- 2. Packing the Column
- a. Mount the column vertically on a stand. Ensure the column outlet is closed.
- b. Fill the bottom of the column with a small amount of elution buffer.
- c. Gently pour the degassed slurry into the column in a single, continuous motion, using a glass rod to guide the flow along the inner wall of the column to prevent bubble formation.
- d. Once the slurry is added, open the column outlet to allow the buffer to drain and the gel bed to start packing.
- e. Maintain a continuous flow of buffer through the column by replenishing the buffer above the forming gel bed. Do not allow the buffer level to drop below the top of the gel bed.
- f. Continue packing until a stable bed height is achieved.
- g. Equilibrate the packed column by passing at least 2-3 column volumes of elution buffer through it.



- 3. Sample Application and Elution
- a. Close the column outlet and allow the buffer to drain until it is just above the surface of the gel bed.
- b. Carefully load the sample onto the top of the gel bed using a pipette. The sample volume should ideally be 1-5% of the total bed volume for optimal resolution.[4]
- c. Open the column outlet and allow the sample to enter the gel bed completely.
- d. Once the sample has entered the gel, carefully add a small layer of elution buffer to the top of the gel bed.
- e. Fill the column with elution buffer and connect the top of the column to a buffer reservoir.
- f. Begin collecting fractions of a defined volume.
- g. Monitor the protein elution profile by measuring the absorbance of the fractions at 280 nm.

Protocol 2: Pump-Driven SEPHADEX G-150 Chromatography

1. Preparation of the **SEPHADEX G-150** Slurry

Follow steps 1a-1h from Protocol 1.

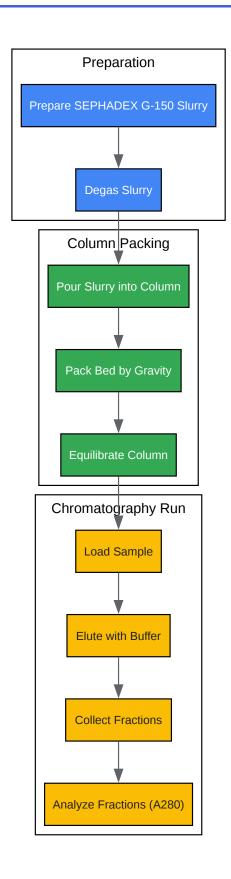
- 2. Packing the Column
- a. Mount the column vertically.
- b. Connect a peristaltic pump to the top of the column.
- c. Fill the column with the degassed slurry as described in step 2c of Protocol 1.
- d. With the column outlet open, start the pump at a flow rate slightly higher than the intended operational flow rate, but not exceeding the maximum recommended pressure for **SEPHADEX G-150** (0.036 bar).[3]



- e. Maintain the flow until the bed height is stable.
- f. Stop the pump, close the column outlet, and carefully place a flow adapter on top of the gel bed, ensuring no air is trapped.
- g. Restart the pump and continue packing for at least one more column volume.
- h. Equilibrate the column by passing 2-3 column volumes of elution buffer at the desired operational flow rate.
- 3. Sample Application and Elution
- a. Disconnect the pump from the column inlet.
- b. Load the sample into a sample loop connected to an injection valve, or directly into the tubing leading to the column.
- c. Reconnect the pump and switch the valve to inject the sample onto the column.
- d. Start the elution with the chosen buffer at a constant flow rate.
- e. Collect fractions using a fraction collector and monitor the elution profile using an in-line UV detector or by measuring the absorbance of the collected fractions.

Visualizations

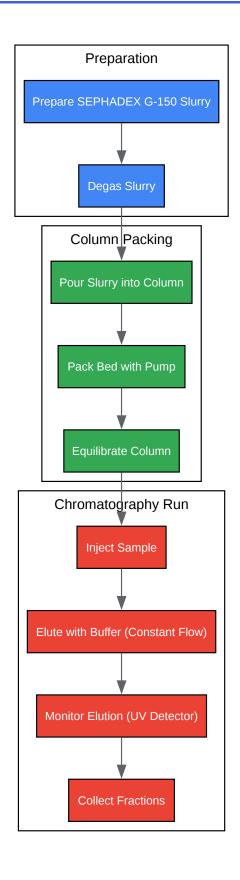




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Caption: Workflow for Gravity Flow SEPHADEX G-150 Chromatography.





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Caption: Workflow for Pump-Driven **SEPHADEX G-150** Chromatography.



References

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- 3. cytivalifesciences.co.jp [cytivalifesciences.co.jp]
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